Sodium bromite
Overview
Description
Sodium bromite is a sodium salt of bromous acid, with the chemical formula NaBrO₂. It is typically found as a yellow solid and is known for its use in various industrial applications, particularly in the textile industry as a desizing agent for oxidative starch removal .
Mechanism of Action
Target of Action
Sodium bromite is primarily used as an oxidizing agent in various industrial processes . It targets specific organic compounds, such as alcohols and amides, and induces chemical transformations .
Mode of Action
This compound interacts with its targets through oxidation reactions . For instance, it can convert alcohols to aldehydes . In the presence of a catalytic amount of sodium bromide in aqueous sodium hydroxide, this compound can also be used for the Hofmann degradation of amides to amines .
Biochemical Pathways
It’s known that this compound can participate inredox reactions . In these reactions, this compound acts as an oxidizing agent, accepting electrons from other molecules and thereby altering their chemical structure .
Result of Action
The primary result of this compound’s action is the oxidation of target molecules . This can lead to significant changes in the chemical structure and properties of these molecules. For example, the oxidation of alcohols results in the formation of aldehydes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity and stability of this compound. Additionally, the presence of other substances, such as sodium bromide, can enhance the reactivity of this compound .
Biochemical Analysis
Biochemical Properties
Sodium bromite plays a significant role in biochemical reactions due to its oxidizing properties. It is known to interact with various enzymes and proteins, facilitating oxidative reactions. For instance, this compound can oxidize alcohols to aldehydes and amides to amines . These interactions are crucial in biochemical pathways where oxidation is required for the conversion of substrates into products.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidative state within cells, leading to changes in cellular metabolism and gene expression. The compound’s oxidative nature can induce oxidative stress, which in turn can activate signaling pathways related to stress responses and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its strong oxidizing properties. It can interact with biomolecules, leading to the oxidation of specific functional groups. This interaction can result in the inhibition or activation of enzymes, depending on the nature of the oxidation. For example, this compound can oxidize thiol groups in proteins, leading to changes in protein function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of reducing agents. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and potential cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as an effective oxidizing agent without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and organ dysfunction. Studies have shown that high doses of this compound can lead to adverse effects such as ataxia, somnolence, and gastrointestinal disturbances .
Metabolic Pathways
This compound is involved in metabolic pathways where it acts as an oxidizing agent. It can participate in the oxidation of bromide to bromate, a reaction that is facilitated by specific enzymes and cofactors. This oxidation process is crucial in various biochemical pathways, including those involved in detoxification and metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within target cells. The distribution of this compound is influenced by its chemical properties and the presence of specific binding proteins .
Subcellular Localization
This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. It can localize to specific compartments within the cell, such as the cytoplasm and organelles, where it exerts its oxidizing effects. The localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bromite can be synthesized by the controlled disproportionation of sodium hypobromite at a pH of 11–12 and a temperature of 0°C . The reaction involves the careful addition of bromine to a solution of sodium hydroxide, resulting in the formation of sodium hypobromite, which then disproportionates to form this compound.
Industrial Production Methods: In industrial settings, this compound is often produced as a 10% aqueous solution or as a solid trihydrate. The process involves adding bromine to a mixed solution of this compound and sodium hydroxide under controlled temperature and stirring conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium bromite primarily undergoes oxidation reactions. It is used as an oxidizing agent in various chemical processes.
Common Reagents and Conditions:
Oxidation of Alcohols: this compound can oxidize alcohols to aldehydes.
Hofmann Degradation: It is also used in the Hofmann degradation of amides to amines, where it reacts with amides in the presence of sodium hydroxide and sodium bromide.
Major Products:
Aldehydes: From the oxidation of alcohols.
Amines: From the Hofmann degradation of amides.
Scientific Research Applications
Sodium bromite has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly for converting alcohols to aldehydes and in the Hofmann degradation of amides
Biology and Medicine: While specific biological applications are less common, its role as an oxidizing agent can be leveraged in various biochemical assays and reactions.
Comparison with Similar Compounds
Sodium bromate (NaBrO₃): A stable oxidant used in various industrial applications.
Sodium hypobromite (NaBrO): Used in similar oxidation reactions but is less stable compared to sodium bromite.
Sodium chlorite (NaClO₂): Another oxidizing agent used in bleaching and disinfection.
Uniqueness: this compound is unique due to its specific oxidation properties and its ability to be used in the Hofmann degradation of amides, which is not a common feature among other similar oxidizing agents .
Properties
IUPAC Name |
sodium;bromite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCVSSWORUBFET-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBrO2, BrNaO2 | |
Record name | sodium bromite | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_bromite | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884388 | |
Record name | Bromous acid, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7486-26-2 | |
Record name | Sodium bromite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromous acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromous acid, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium bromite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM BROMITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H88G310G41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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